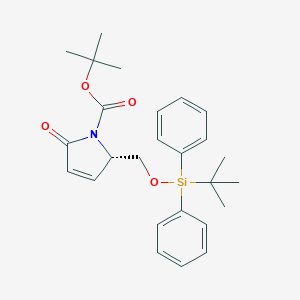
(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C26H33NO4Si and its molecular weight is 451.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known by its CAS number 138871-56-4, is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.
- Molecular Formula : C26H35NO4Si
- Molecular Weight : 453.65 g/mol
- CAS Number : 138871-56-4
- Purity : Typically around 95% in commercial preparations
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic effects. The following sections summarize key findings related to its activity.
Research indicates that this compound may interact with specific biological targets, influencing pathways relevant to disease processes. Its structure suggests potential interactions with enzymes involved in metabolic pathways and cellular signaling.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of pyrrole derivatives. For instance, compounds related to (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo have demonstrated the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related conditions.
Antimicrobial Properties
Preliminary investigations have shown that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 453.65 g/mol |
| CAS Number | 138871-56-4 |
| Antioxidant Activity | Moderate to High |
| Antimicrobial Activity | Effective against multiple strains |
Case Study 1: Antioxidant Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various pyrrole derivatives, including (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo. The compound showed significant inhibition of lipid peroxidation in cell-free systems, suggesting its potential utility in preventing oxidative damage in biological systems.
Case Study 2: Antimicrobial Testing
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of (S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antimicrobial properties.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSURGVHGROPIV-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













